molecular formula C24H27NO9 B068861 (2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide CAS No. 160492-65-9

(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide

Cat. No. B068861
M. Wt: 473.5 g/mol
InChI Key: AFVFOGCWMMKRCH-HNWASVEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 157800 is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis of Novel Carbocyclic Nucleosides

The compound has been utilized in the synthesis of novel conformationally locked carbocyclic nucleosides. In a study by Hřebabecký et al. (2006), key intermediates were constructed for the synthesis of various nucleosides, demonstrating the compound's role in nucleoside analogs synthesis with potential applications in antiviral therapies Hřebabecký, Masojídková, Dračínský, & Holý, 2006.

Reactions in Organic Synthesis

Studies have also explored the compound's involvement in various organic reactions. For example, the reaction of certain phenols with vinylphosphonic dichloride has been investigated, yielding complex compounds with potential implications in material science and organic synthesis (Sadykova, Dalmatova, Burilov, Pudovik, & Dobrynin, 2011) Sadykova et al., 2011.

Development of Prostanoid Precursors

In another study, Pashkovskii et al. (2001) discussed the synthesis of carbocyclic analogs of prostaglandin endoperoxides using the compound. The research explored the synthesis of prostanoid precursors, contributing to the understanding of inflammation and other physiological processes Pashkovskii, Lakhvich, Koval’skaya, & Kozlov, 2001.

Intramolecular Oxygen Migration

Studies on intramolecular oxygen migration using related compounds have also been conducted. Menzek and Altundas (2006) examined the reactions of cyclic compounds and observed interesting intramolecular oxygen migration phenomena, suggesting potential applications in synthetic organic chemistry Menzek & Altundas, 2006.

properties

CAS RN

160492-65-9

Product Name

(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide

Molecular Formula

C24H27NO9

Molecular Weight

473.5 g/mol

IUPAC Name

(2R,3S,4R,6R)-3-hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide

InChI

InChI=1S/C24H27NO9/c1-9-17-20(24-15(32-9)8-16(27)34-24)23(30)18-11(5-6-13(26)19(18)22(17)29)14-7-12(25(3,4)31)21(28)10(2)33-14/h5-6,9-10,12,14-15,21,24,26,28H,7-8H2,1-4H3/t9-,10-,12-,14-,15-,21-,24+/m1/s1

InChI Key

AFVFOGCWMMKRCH-HNWASVEASA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)[C@@H]5[C@@H](CC(=O)O5)O[C@@H]4C)[N+](C)(C)[O-])O

SMILES

CC1C(C(CC(O1)C2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C5C(CC(=O)O5)OC4C)[N+](C)(C)[O-])O

Canonical SMILES

CC1C(C(CC(O1)C2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C5C(CC(=O)O5)OC4C)[N+](C)(C)[O-])O

Other CAS RN

160492-65-9

synonyms

menoxymycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide
Reactant of Route 2
(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide
Reactant of Route 3
(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide
Reactant of Route 4
(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide
Reactant of Route 5
(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide
Reactant of Route 6
(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide

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